molecular formula C13H21NO B14503191 Phenol, 2-[(dimethylamino)methyl]-6-(1,1-dimethylethyl)- CAS No. 64325-12-8

Phenol, 2-[(dimethylamino)methyl]-6-(1,1-dimethylethyl)-

Cat. No.: B14503191
CAS No.: 64325-12-8
M. Wt: 207.31 g/mol
InChI Key: KYSKKDIVJXOZGP-UHFFFAOYSA-N
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Description

Phenol, 2-[(dimethylamino)methyl]-6-(1,1-dimethylethyl)- is an organic compound with a complex structure that includes a phenolic hydroxyl group, a dimethylamino group, and a tert-butyl group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-[(dimethylamino)methyl]-6-(1,1-dimethylethyl)- typically involves a Mannich reaction, where phenol reacts with formaldehyde and dimethylamine. The reaction is carried out under vacuum conditions to remove the water produced during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous removal of by-products and efficient mixing to maintain reaction consistency .

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[(dimethylamino)methyl]-6-(1,1-dimethylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Phenol, 2-[(dimethylamino)methyl]-6-(1,1-dimethylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, while the phenolic hydroxyl group can participate in redox reactions. These interactions modulate the activity of the target molecules and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 2-[(dimethylamino)methyl]-6-(1,1-dimethylethyl)- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound in scientific research and industry .

Properties

CAS No.

64325-12-8

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

2-tert-butyl-6-[(dimethylamino)methyl]phenol

InChI

InChI=1S/C13H21NO/c1-13(2,3)11-8-6-7-10(12(11)15)9-14(4)5/h6-8,15H,9H2,1-5H3

InChI Key

KYSKKDIVJXOZGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1O)CN(C)C

Origin of Product

United States

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